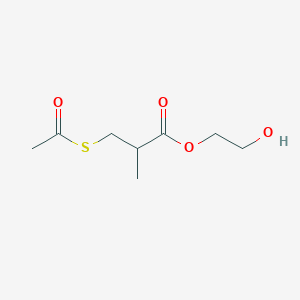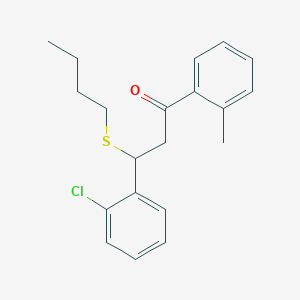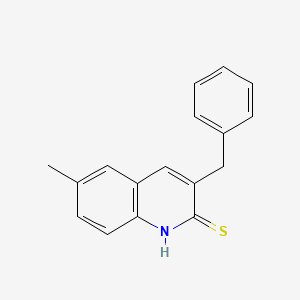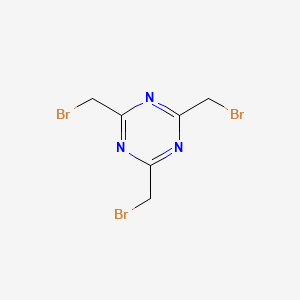
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a compound of significant interest in the field of organic chemistry. This compound features an azidomethyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The presence of the azido group makes this compound highly reactive and useful in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of a precursor compound followed by substitution with sodium azide. The reaction conditions often include the use of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in click chemistry, particularly azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to convert the azido group to an amine.
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in bioorthogonal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
Uniqueness
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct electronic properties compared to oxetane derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of conductive polymers and materials for electronic devices .
Eigenschaften
CAS-Nummer |
885328-50-7 |
|---|---|
Molekularformel |
C6H9N3O2S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
3-(azidomethyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-12(10,11)4-6(5)2-8-9-7/h2-4H2,1H3 |
InChI-Schlüssel |
PQPUUHUPLDCUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CS(=O)(=O)C1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)


![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)


